![molecular formula C4H5ClF7N B6324917 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride CAS No. 2794-75-4](/img/structure/B6324917.png)
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a chemical compound with the CAS Number: 2794-75-4 . It has a molecular weight of 235.53 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is C4H4F7N . The InChI Code is 1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H .Physical And Chemical Properties Analysis
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a solid at ambient temperature . It is soluble in water .Scientific Research Applications
Pharmaceutical Intermediates
“2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.
Halogenated Solvent in Electrospray Liquid Chromatography
It can be employed as a halogenated solvent in electrospray liquid chromatography . Electrospray ionization (ESI) is a technique used in mass spectrometry to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. It is especially useful in producing ions from macromolecules because it overcomes the propensity of these molecules to fragment when ionized.
Synthesis of Fluorinated Amphiphilic Block Copolymers
“2,2,3,3,4,4,4-Heptafluorobutylamine” can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer . These types of copolymers have a wide range of applications including drug delivery systems, surfactants, and emulsion stabilizers.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride are currently unknown . This compound is used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of active pharmaceutical ingredients that have specific targets.
Pharmacokinetics
It is known to be soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information about how such factors impact 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is currently unavailable . It is recommended to store this compound away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUHKFQCFFSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895169 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride | |
CAS RN |
2794-75-4 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.